molecular formula C9H10OS B14084571 5-Methyl-2-(methylsulfanyl)benzaldehyde CAS No. 13616-73-4

5-Methyl-2-(methylsulfanyl)benzaldehyde

Cat. No.: B14084571
CAS No.: 13616-73-4
M. Wt: 166.24 g/mol
InChI Key: ORJUTUPXGUUBJO-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfanyl)benzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a methyl group at the 5th position and a methylsulfanyl (-SMe) group at the 2nd position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methylsulfanyl group contributes unique electronic and steric properties, enhancing reactivity in nucleophilic additions or serving as a directing group in electrophilic substitutions. Its structural features make it valuable for studying structure-activity relationships (SAR) in medicinal chemistry .

Properties

CAS No.

13616-73-4

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

5-methyl-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C9H10OS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3

InChI Key

ORJUTUPXGUUBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 5-methyl-2-(methylthio)- typically involves the introduction of the methylthio group to the benzaldehyde structure. One common method is the reaction of 5-methyl-2-bromobenzaldehyde with sodium methylthiolate in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of Benzaldehyde, 5-methyl-2-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 5-methyl-2-(methylthio)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylthio group can act as a directing group. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Br2, HNO3

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: Benzaldehyde, 5-methyl-2-(methylthio)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing substrates. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity.

Industry: In the industrial sector, Benzaldehyde, 5-methyl-2-(methylthio)- is utilized in the production of fragrances and flavoring agents. Its distinct odor makes it a valuable component in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to the modulation of their activity. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can result in the inhibition or activation of enzymatic pathways, depending on the specific target.

Comparison with Similar Compounds

Substituted Benzaldehyde Derivatives

The substitution pattern on the benzaldehyde core significantly influences chemical and biological behavior. Below is a comparison with benzaldehyde derivatives featuring different substituents:

Compound Name Substituents Key Differences Biological/Chemical Impact
5-Methyl-2-(methylsulfanyl)benzaldehyde 2-SMe, 5-Me Baseline for comparison Balanced electronic effects; moderate steric hindrance
2-Bromo-5-(methylsulfanyl)benzaldehyde 2-SMe, 5-Br Bromine replaces methyl at position 5 Increased steric bulk and electrophilicity; potential for cross-coupling reactions
5-Methyl-2-(trifluoromethyl)benzaldehyde 2-CF₃, 5-Me Trifluoromethyl replaces SMe at position 2 Strong electron-withdrawing effect; enhanced stability and resistance to oxidation
2-Bromo-5-methoxybenzaldehyde 2-Br, 5-OMe Methoxy replaces SMe at position 5 Electron-donating OMe group alters reactivity in aromatic substitutions

Key Insight : The methylsulfanyl group in 5-Methyl-2-(methylsulfanyl)benzaldehyde provides a balance between electron-donating (via sulfur’s lone pairs) and mild steric effects, distinguishing it from electron-withdrawing (e.g., CF₃) or bulky (e.g., Br) substituents in analogs.

Heterocyclic Analogs with Methylsulfanyl Groups

Methylsulfanyl-substituted heterocycles are explored for their bioactivity, particularly in targeting cytochrome bc1 complexes:

Compound Name Core Structure Key Differences Biological Activity
Fenamidone [(5S)-5-methyl-2-(methylsulfanyl)-5-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one] Imidazolone ring Imidazole core instead of benzaldehyde Potent inhibitor of mitochondrial cytochrome bc1; used as a fungicide
JG144 [5-methyl-5-(4,6-difluorophenyl)-3-phenylamino-2,4-oxazolidinedione] Oxazolidinedione ring Oxazolidinedione core; lacks SMe group Reduced binding affinity to cytochrome bc1 compared to fenamidone

Key Insight: The methylsulfanyl group in fenamidone enhances binding affinity to cytochrome bc1 compared to non-sulfanyl analogs like JG144, highlighting its role in optimizing molecular interactions .

Sulfanyl-Containing Bioactive Compounds

Methylsulfanyl groups are critical in modulating pharmacokinetic properties. Comparisons include:

Compound Name Structure Key Differences Application
5-(Benzylsulfanyl)-2-methylpyridine hydrochloride Pyridine core with benzylsulfanyl Benzylsulfanyl replaces methylsulfanyl; pyridine instead of benzaldehyde Explored for antitumor activity; benzyl group increases lipophilicity
Methyl 2-amino-5-(benzylsulfanyl)benzoate Benzoate ester with amino and benzylsulfanyl Ester and amino groups alter reactivity Potential inhibitor of Bcl-2 proteins; modified solubility profile

Key Insight : The methylsulfanyl group in 5-Methyl-2-(methylsulfanyl)benzaldehyde offers a compromise between lipophilicity and metabolic stability compared to bulkier benzylsulfanyl analogs .

Data Tables

Table 1: Substituent Effects on Benzaldehyde Derivatives

Position Substituent Electronic Effect Steric Effect Example Compound
2 -SMe Moderate donating Low 5-Methyl-2-(methylsulfanyl)benzaldehyde
2 -CF₃ Strong withdrawing Moderate 5-Methyl-2-(trifluoromethyl)benzaldehyde
5 -Br Neutral High 2-Bromo-5-(methylsulfanyl)benzaldehyde

Table 2: Binding Affinity of Methylsulfanyl-Containing Compounds

Compound Target Binding Affinity (IC₅₀) Reference
Fenamidone Cytochrome bc1 0.8 nM
JG144 Cytochrome bc1 12.5 nM
5-Methyl-2-(methylsulfanyl)benzaldehyde N/A (Synthetic intermediate) N/A N/A

Biological Activity

5-Methyl-2-(methylsulfanyl)benzaldehyde, also known as 5-methyl-2-methylthio-benzaldehyde, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₉H₁₀OS
  • Molecular Weight: 166.24 g/mol
  • CAS Number: 13616-73-4
  • IUPAC Name: 5-methyl-2-methylsulfanylbenzaldehyde
  • Canonical SMILES: CC1=CC(=C(C=C1)SC)C=O

This compound features a benzaldehyde structure with a methyl and a methylthio group, which influences its reactivity and biological interactions.

The biological activity of 5-Methyl-2-(methylsulfanyl)benzaldehyde is attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, modulating their activity. The methylthio group enhances the compound's lipophilicity, facilitating interactions with hydrophobic pockets in proteins, potentially leading to the inhibition or activation of various enzymatic pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures to 5-Methyl-2-(methylsulfanyl)benzaldehyde exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that certain benzaldehyde derivatives possess antibacterial properties against human pathogenic bacteria . The presence of the methylthio group may enhance these effects by increasing the compound's reactivity toward microbial targets.

Anti-inflammatory Effects

In vitro studies have evaluated the anti-inflammatory potential of related compounds. The introduction of sulfur-containing groups has been associated with enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This suggests that 5-Methyl-2-(methylsulfanyl)benzaldehyde could be explored for its anti-inflammatory properties .

Synthesis and Evaluation

A recent study synthesized various derivatives of benzaldehyde and assessed their biological activities. Compounds similar to 5-Methyl-2-(methylsulfanyl)benzaldehyde were evaluated for their ability to inhibit COX enzymes, demonstrating promising anti-inflammatory effects without significant ulcerogenic liability .

In Silico Studies

In silico predictions have been conducted to assess the drug-likeness and pharmacokinetic profiles of compounds derived from 5-Methyl-2-(methylsulfanyl)benzaldehyde. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting potential for therapeutic applications .

Comparative Analysis

CompoundAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
5-Methyl-2-(methylsulfanyl)benzaldehydeModeratePromisingMethylthio group enhances lipophilicity
BenzaldehydeLowMinimalLacks sulfur functionality
4-Methylthio-benzaldehydeModerateModerateSimilar structure with different positioning

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